molecular formula C13H19Na2O5P B1673578 Fospropofol disodium CAS No. 258516-87-9

Fospropofol disodium

Cat. No.: B1673578
CAS No.: 258516-87-9
M. Wt: 332.24 g/mol
InChI Key: LWYLQNWMSGFCOZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Fospropofol disodium is a prodrug that is metabolized into propofol . The primary target of propofol, the active metabolite of fospropofol, is the gamma-aminobutyric acid (GABA) receptor . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

After in-vivo conversion of fospropofol into propofol by endothelial alkaline phosphatase, propofol crosses the blood-brain barrier, binds to GABA-A receptors, and acts as an agonist . By binding to the GABA-A receptor, it causes an increase in chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron .

Biochemical Pathways

The biochemical pathway primarily involved in the action of fospropofol is the GABAergic system . The binding of propofol to GABA-A receptors enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. This results in hyperpolarization of neurons and a decrease in neuronal excitability .

Pharmacokinetics

Fospropofol is a water-soluble prodrug and is converted to propofol in the liver . It is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase . The metabolite, formaldehyde, is quickly oxidized into formic acid by glutathione-dependent and independent dehydrogenases and erythrocytes .

Result of Action

The molecular and cellular effects of fospropofol’s action primarily involve the induction of sedation and hypnosis. This is achieved through its action on GABA-A receptors, leading to an increase in inhibitory neurotransmission . It has been found that propofol significantly inhibits cell proliferation and augments the anti-tumor effects of certain drugs .

Action Environment

The action, efficacy, and stability of fospropofol can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of fospropofol . Additionally, the presence of other drugs can influence the pharmacokinetics and pharmacodynamics of fospropofol .

Biochemical Analysis

Biochemical Properties

Fospropofol disodium is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase . The active metabolite, propofol, and fospropofol are highly protein-bound (approximately 98%), primarily to albumin .

Cellular Effects

After in-vivo conversion of this compound into propofol, propofol crosses the blood-brain barrier, binds to GABA-A receptors, and acts as an agonist . By binding to GABA-A receptor, it increases chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into propofol by endothelial alkaline phosphatase . Propofol then crosses the blood-brain barrier, binds to GABA-A receptors, and acts as an agonist . This binding to the GABA-A receptor leads to an increase in chloride conductance, inhibiting the firing of new action potentials in the post-synaptic neuron .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound is a prodrug that is metabolized into propofol to produce a general anesthesia effect when administered intravenously .

Dosage Effects in Animal Models

In animal models, the bioavailability of propofol from this compound delivered orally was found to be appreciable, depending on the dose . Particularly marked bioavailability was observed following fospropofol administration via the intraduodenal route, where bioavailability approximated 100% .

Metabolic Pathways

This compound is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase . The metabolite, formaldehyde, is quickly oxidized into formic acid by glutathione-dependent and independent dehydrogenases and erythrocytes .

Transport and Distribution

This compound and its active metabolite propofol have very different volumes of distribution (Vd). This compound has a low Vd of 0.33 L/kg, while propofol has a high Vd of 5.8 L/kg .

Subcellular Localization

After its in-vivo conversion into propofol by endothelial alkaline phosphatase, propofol crosses the blood-brain barrier , indicating its presence in the central nervous system.

Properties

IUPAC Name

disodium;[2,6-di(propan-2-yl)phenoxy]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O5P.2Na/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16;;/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYLQNWMSGFCOZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Na2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180504
Record name Fospropofol disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258516-87-9
Record name Fospropofol disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258516879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fospropofol disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Bis-(1-methylethyl)phenoxymethyl)dihydrogenphosphate disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSPROPOFOL DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30868AY0IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fospropofol disodium
Reactant of Route 2
Fospropofol disodium
Reactant of Route 3
Reactant of Route 3
Fospropofol disodium
Reactant of Route 4
Reactant of Route 4
Fospropofol disodium
Reactant of Route 5
Fospropofol disodium
Reactant of Route 6
Reactant of Route 6
Fospropofol disodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.